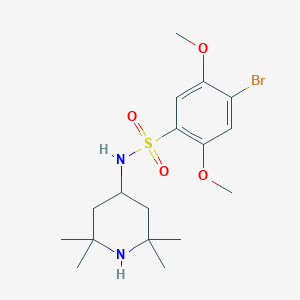
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-220, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been investigated for its ability to selectively block the chemokine receptor CCR5.
Mecanismo De Acción
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide selectively blocks the chemokine receptor CCR5, which is expressed on various immune cells such as T cells, macrophages, and dendritic cells. By blocking this receptor, the compound inhibits the migration and activation of these cells, which play a crucial role in the immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemical and Physiological Effects:
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, which are involved in various diseases such as HIV, cancer, and inflammation. The compound has also been shown to reduce the migration and activation of immune cells, which play a crucial role in the immune response. These effects have been demonstrated in various disease models and have been shown to be dose-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. The compound has been extensively studied in various disease models and has been shown to be effective in reducing inflammation and immune cell activation. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited selectivity for CCR5, which can lead to off-target effects.
Direcciones Futuras
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions. The compound has been investigated for its potential use in the treatment of various diseases such as HIV, cancer, and inflammation. However, more research is needed to fully understand the mechanism of action and potential side effects of the compound. Future research could also focus on optimizing the synthesis method for higher yields and purity. Additionally, the compound could be modified to improve its selectivity and reduce off-target effects. Overall, N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has promising potential for therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research publications and has been optimized for higher yields and purity.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been investigated for its ability to selectively block the chemokine receptor CCR5, which plays a crucial role in the immune system and has been implicated in various diseases such as HIV, cancer, and inflammation. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-15(20-3)16(11-13(12)2)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |
Clave InChI |
TUVAHHWVCHMCKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)






![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)